Sinomenine

Description

This compound has been reported in Stephania cephalantha, Sinomenium acutum, and other organisms with data available.

This compound is an alkaloid isolated from the root of Sinomenium acutum with immunomodulatory and potential anti-angiogenic and activities. Although the mechanism of action remains to be fully elucidated, this compound appears to inhibit endothelial proliferation mediated through basic fibroblast growth factor (bFGF), which may contribute to its anti-angiogenic effect. In Chinese medicine, this agent has a long track-record in treating arthritis, which is accounted by its ability to inhibit proliferation of synovial fibroblasts and lymphocytes. In addition, this compound has been shown to suppress expressions of genes involved in inflammation and apoptosis, such as interleukin-6, a pleiotropic inflammatory cytokine and JAK3 (Janus kinase 3), Daxx (death-associated protein 6), plus HSP27 (heat shock 27kDa protein 1), respectively.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

isolated from root of Sinomenium acutum; antirheumatic, antineuralgic

Properties

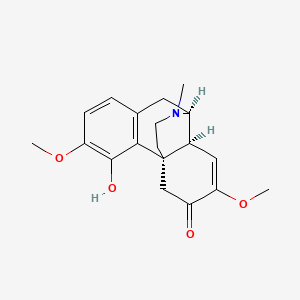

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYYVPJSBIVGPH-QHRIQVFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-33-7 (hydrochloride salt) | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00871595 | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-53-7 | |

| Record name | Sinomenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Anti-Inflammatory Potential of Sinomenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine, an alkaloid derived from the medicinal plant Sinomenium acutum, has garnered significant attention for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. We present a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the signaling cascades to facilitate a deeper understanding of its therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis (RA).[4] this compound has been used in traditional Chinese medicine for the treatment of such ailments for centuries.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, revealing a multi-target mechanism of action.[4][5] this compound's ability to modulate immune cells, suppress pro-inflammatory cytokines, and inhibit key inflammatory signaling pathways makes it a promising candidate for further investigation and drug development.[4][5]

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[2][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation through multiple mechanisms.[7] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[6][7] Studies have demonstrated that this compound treatment leads to a decrease in the phosphorylation of the p65 subunit of NF-κB.[6][8]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, p38, and JNK, plays a crucial role in translating extracellular signals into cellular inflammatory responses. This compound has been observed to suppress the phosphorylation of key MAPK proteins.[7] Specifically, it can significantly reduce the phosphorylation levels of ERK and p38, but in some models, it shows no effect on JNK phosphorylation.[8]

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for cytokine signaling. This compound has been found to interfere with this pathway by inhibiting the phosphorylation of JAK2 and STAT3.[9][10] This inhibition leads to a downstream reduction in the expression of inflammatory mediators.[11]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[12][13] This is achieved by downregulating the expression of its core components, including NLRP3, ASC, and caspase-1.[13]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo experimental models.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Stimulant | This compound Concentration | Observed Effects | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 100 µM | Inhibited TNF-α and IL-6 production.[6] | [6] |

| Mouse Peritoneal Macrophages | LPS | 91.1–36.4 µM | Inhibited TNF-α and IL-1β production, restrained NF-κB activation.[6] | [6] |

| HaCaT Cells | LPS | 1.0 µM | Reduced levels of IL-6, TNF-α, COX-2, and iNOS; inhibited phosphorylation of p65, IκBα, and p38MAPK.[6] | [6] |

| MG-63 Cells | Bradykinin (BK) | 0.25–1 mM | Mitigated BK-induced inflammation by downregulating IL-1β, IL-6, TNF-α, p-p38, and p-NF-κB-p65.[6] | [6] |

| RAW264.7 Cells | LPS | 12.5, 25, 50 µM | Significantly inhibited the production of NO, TNF-α, and IL-6.[11] | [11] |

| HMC-1 Cells | PMA + A23187 | Dose-dependent | Inhibited pro-inflammatory cytokine and COX-2 production.[14] | [14] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Disease Model | This compound Dosage | Observed Effects | Reference |

| Rats | Adjuvant-Induced Arthritis (AIA) | 120 mg/kg | Reduced paw volume, AI, TNF-α, and ESR. | [6] |

| Mice | Collagen-Induced Arthritis (CIA) | 50 and 100 mg/kg | Inhibited cytokines and reduced RA activity.[6] | [6] |

| Mice | DSS-Induced Colitis | 100 mg/kg | Reduced body weight and DAI score, ameliorated colon shortening via activating the Nrf2/NQO-1 pathway.[6] | [6] |

| Rats | Endotoxin-Induced Uveitis (EIU) | 50 and 100 mg/kg | Suppressed protein leakage and down-regulated the production of TNF-α and PG-E2.[15] | [15] |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 25 or 100 mg/kg/day | Reduced severity of clinical signs and decreased tissue levels of pro-inflammatory cytokines.[13] | [13] |

| Rats | Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | 30 mg/kg | Reduced levels of TNF-α, IL-1β, and IL-6; inhibited p38MAPK and NF-κB activation. | [16] |

Experimental Protocols

In Vitro Macrophage Inflammation Model

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Induction of Inflammation: Cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[17]

-

This compound Treatment: Following LPS stimulation, cells are treated with various concentrations of this compound for an additional 48 hours.[17]

-

Analysis:

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using ELISA kits.[17]

-

Western Blot: Protein expression levels of key signaling molecules (e.g., TLR4, MyD88, p-IκB, p-p65) are determined by Western blotting.[17]

-

RT-PCR: mRNA levels of TLR4 and MyD88 are measured using real-time PCR.[17]

-

Immunofluorescence: Nuclear translocation of the NF-κB p65 subunit is visualized using immunofluorescence staining.[17]

-

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

-

Animals: DBA/1 mice are typically used for this model.

-

Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is given 21 days later.

-

This compound Administration: this compound is administered daily (e.g., 50 or 100 mg/kg, intraperitoneally) starting from the day of the booster injection.[6]

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis is evaluated based on a scoring system that assesses paw swelling and redness.

-

Histopathology: Joint tissues are collected, sectioned, and stained with H&E to assess inflammation, pannus formation, and bone erosion.

-

Cytokine Analysis: Serum levels of inflammatory cytokines are measured by ELISA.

-

Flow Cytometry: Immune cell populations in the spleen and lymph nodes are analyzed by flow cytometry.[18]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Caption: this compound attenuates the JAK/STAT signaling pathway.

Caption: this compound suppresses the NLRP3 inflammasome pathway.

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently modulate the NF-κB, MAPK, and JAK/STAT signaling pathways, as well as the NLRP3 inflammasome, underscores its potential for the treatment of a wide range of inflammatory disorders. The quantitative data from preclinical studies provide a strong rationale for its further development.

Future research should focus on elucidating the precise molecular targets of this compound and conducting well-designed clinical trials to establish its efficacy and safety in human populations.[19] Furthermore, exploring novel drug delivery systems could enhance its bioavailability and therapeutic index.[4][5] The comprehensive data and methodologies presented in this guide aim to support and accelerate these research endeavors, ultimately paving the way for the clinical application of this compound in managing inflammatory diseases.

References

- 1. ç½åå è½½ä¸ããã [tmrjournals.com]

- 2. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Research progress in treatment of rheumatoid arthritis with this compound and related formulations based on different administration routes [frontiersin.org]

- 5. Frontiers | Research progress in treatment of rheumatoid arthritis with this compound and related formulations based on different administration routes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Analgesic Mechanism of this compound against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates adjuvant-induced arthritis by inhibiting the autophagy/NETosis/inflammation axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride inhibits the progression of plasma cell mastitis by regulating IL-6/JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Mechanism Prediction of this compound Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The neuroprotection of this compound against ischemic stroke in mice by suppressing NLRP3 inflammasome via AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Alleviates Murine Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis through Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effect of this compound by inhibition of pro-inflammatory mediators in PMA plus A23187-stimulated HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Effects of Sinomenium Acutum Extract On Endotoxin-induced Uveitis in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective Effects of this compound on CFA-Induced Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammation Effects of this compound on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects and safety of this compound in treatment of rheumatoid arthritis contrast to methotrexate: a systematic review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of Sinomenine in Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[1] Sinomenine (SINO), a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, has emerged as a promising neuroprotective agent due to its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and mitigate ischemic brain injury by modulating multiple signaling pathways.[3] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's neuroprotective effects, summarizes key quantitative data from preclinical models, details relevant experimental protocols, and visualizes the intricate molecular pathways involved.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-target approach, primarily by attenuating neuroinflammation, mitigating oxidative stress, and inhibiting neuronal apoptosis.

Attenuation of Neuroinflammation

A critical component of secondary brain injury after stroke is an aggressive inflammatory response mediated by activated glial cells (microglia and astrocytes).[1][4] this compound effectively suppresses this response through several key pathways.

-

Inhibition of Microglial Activation and NF-κB Signaling: this compound reduces the activation of microglia, the brain's resident immune cells, thereby lowering the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][5][6] This is achieved, in part, by inhibiting the canonical NF-κB signaling pathway. This compound enhances the expression of IκBα, a protein that sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[1][7][8]

-

Suppression of the NLRP3 Inflammasome via AMPK: The NOD-like receptor pyrin 3 (NLRP3) inflammasome is a key component of the innate immune response that, when activated during ischemia, promotes inflammation and cell death.[1][9] this compound has been shown to inhibit the activation of the NLRP3 inflammasome in an AMP-activated protein kinase (AMPK)-dependent manner.[1][9] By activating AMPK, this compound suppresses the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1), thus preventing the maturation and release of highly inflammatory cytokines IL-1β and IL-18.[5][6][9]

-

Modulation of Astrocyte Activity via DRD2/CRYAB/STAT3 Pathway: this compound also targets reactive astrocytes. It activates astrocytic dopamine (B1211576) D2 receptors (DRD2), leading to the upregulation of αB-crystallin (CRYAB).[5][6][10] CRYAB then interacts with and inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of astrocyte-mediated inflammation.[4][5][10] This mechanism further reduces the inflammatory environment in the ischemic brain.[10]

Mitigation of Oxidative Stress via Nrf2/ARE Pathway

Oxidative stress resulting from the overproduction of reactive oxygen species (ROS) is a major contributor to neuronal damage in stroke. This compound counteracts this by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Following treatment with this compound, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE), and initiates the transcription of a suite of protective antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][7][11]

Inhibition of Apoptosis and Excitotoxicity

This compound directly protects neurons from cell death by targeting key drivers of apoptosis and excitotoxicity.

-

Inhibition of Ion Channels and Calcium Overload: A hallmark of ischemic injury is intracellular calcium overload, which triggers apoptotic pathways. This compound has been found to inhibit both acid-sensing ion channel 1a (ASIC1a) and L-type voltage-gated calcium channels. By blocking these channels, this compound reduces the massive influx of calcium into neurons, thereby preventing downstream deleterious events.

-

Modulation of Apoptotic Proteins: this compound has been shown to suppress neuronal apoptosis in ischemic models.[1][9] Mechanistically, it inhibits the activity of executioner caspase-3 and favorably modulates the balance of pro- and anti-apoptotic proteins by increasing the Bcl-2/Bax ratio.

Quantitative Efficacy Data

The neuroprotective effects of this compound have been quantified in various preclinical models of ischemic stroke. The following tables summarize key findings.

Table 1: Summary of In Vivo Neuroprotective Effects of this compound in MCAO Models

| Parameter Assessed | Animal Model | This compound Dosage & Administration | Key Quantitative Results | Reference |

| Brain Infarction | Rat (MCAO 120 min / 24h reperfusion) | 10 and 30 mg/kg, i.p. (pretreatment) | Significantly decreased brain infarction. | |

| Mouse (MCAO) | 10 or 20 mg/kg, i.p. (post-treatment) | Attenuated cerebral infarction.[6] | [6] | |

| Neurological Deficit | Mouse (MCAO) | 10 or 20 mg/kg, i.p. (post-treatment) | Alleviated neurological deficiency.[6][9] | [6][9] |

| Brain Edema | Mouse (MCAO) | 20 mg/kg, i.p. (post-treatment) | Reduced brain water content.[4][6] | [4][6] |

| Apoptosis Markers | Rat (MCAO) | 30 mg/kg, i.p. (pretreatment) | Inhibited elevation of active caspase-3; Attenuated reduction of Bcl-2/Bax ratio from 0.50 to 1.13. | |

| Inflammatory Markers | Mouse (MCAO) | 10 or 20 mg/kg, i.p. (post-treatment) | Significantly inhibited up-regulation of NLRP3, ASC, and cleaved caspase-1.[9] | [9] |

Table 2: Summary of In Vitro Cytoprotective Effects of this compound in OGD/OGD-R Models

| Cell Type | This compound Concentration | Parameter Assessed | Key Quantitative Results | Reference |

| PC12 Cells | 0.1, 1, 5 µM | LDH Release | Significantly reduced OGD-induced LDH release by 22.7%, 41.7%, and 22.4% respectively. | |

| Rat Cortical Neurons | 0.1, 0.5, 1 µM | Cell Viability | Increased cell viability from ~56% (OGD-R) to ~72%, ~82%, and ~88% respectively. | |

| BV2 Microglia | 50-200 µM | Antioxidant Gene Expression | Significantly upregulated HO-1 and NQO1 expression in a concentration- and time-dependent manner.[7] | [7] |

| BV2 Microglia | 50-200 µM | Nrf2 Translocation | Markedly induced Nrf2 nuclear accumulation after 4 hours.[7] | [7] |

| Astrocytes/Microglia | Not specified | Inflammasome Activation | Significantly inhibited OGD-induced up-regulation of NLRP3, ASC, and cleaved caspase-1.[9] | [9] |

Key Experimental Protocols

Reproducibility in stroke research relies on standardized experimental models. The following sections detail common protocols used in the cited studies.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The intraluminal suture model is the most frequently used method to induce focal cerebral ischemia in rodents.[12][13][14]

-

Objective: To transiently or permanently block blood flow to the middle cerebral artery (MCA) territory, mimicking human ischemic stroke.

-

Materials:

-

Rodent (mouse or rat)

-

Anesthetic (e.g., Isoflurane, 5% chloral (B1216628) hydrate)[7][13]

-

Heating pad to maintain body temperature (37 ± 0.5°C)

-

Dissecting microscope

-

Micro-surgical instruments

-

Silicone-coated nylon monofilament (e.g., 4-0 for rats, 6-0 for mice)[7][14]

-

Sutures (6-0 or 7-0)

-

-

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal and maintain body temperature. Make a midline cervical incision to expose the carotid sheath.

-

Artery Isolation: Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]

-

Ligation and Arteriotomy: Distally ligate the ECA and place temporary ligatures or microvascular clips on the CCA and ICA to prevent bleeding.[14] Make a small incision in the ECA stump.

-

Filament Insertion: Introduce the silicon-coated tip of the monofilament through the ECA stump into the ICA.

-

Occlusion: Advance the filament approximately 9-11 mm (in mice) or 17-20 mm (in rats) from the carotid bifurcation until a slight resistance is felt, indicating it has blocked the origin of the MCA.[7][14]

-

Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.[7] For permanent MCAO, the filament is left in place.

-

Closure: Remove temporary clips, permanently tie the ECA stump, close the wound, and allow the animal to recover.

-

-

Confirmation: Successful occlusion can be confirmed using Laser Doppler Flowmetry to monitor cerebral blood flow.[12][13]

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

-

Objective: To simulate ischemic conditions in cell culture.

-

General Protocol:

-

Replace normal culture medium with glucose-free medium (e.g., DMEM without glucose).

-

Place culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <1% O₂).

-

Incubate for a defined period (e.g., 1-4 hours) to induce injury.

-

For reperfusion (OGD-R), return cells to normal glucose-containing medium and normoxic incubator conditions.

-

This compound is typically added before, during, or after the OGD period depending on the experimental design.[6]

-

Infarct Volume Assessment: TTC Staining

-

Objective: To quantify the volume of infarcted brain tissue.

-

Protocol:

-

Following the reperfusion period, euthanize the animal and harvest the brain.[14]

-

Chill the brain briefly (e.g., -20°C for 15-20 minutes) to harden for slicing.

-

Cut the brain into uniform coronal sections (e.g., 1-2 mm thick).[14]

-

Immerse the slices in a 1-2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[14]

-

Principle: Dehydrogenase enzymes in viable, healthy tissue convert the colorless TTC into a red formazan (B1609692) product. Infarcted tissue, lacking these enzymes, remains unstained (white).

-

Image the stained sections and use software to calculate the unstained area relative to the total hemispheric area to determine infarct volume.

-

Conclusion and Future Directions

The body of evidence strongly supports the neuroprotective potential of this compound in ischemic stroke. Its multi-target efficacy, encompassing the suppression of neuroinflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties through novel drug delivery systems to enhance brain-targeting and bioavailability.[1][2] Furthermore, transitioning from preclinical models to well-designed clinical trials will be the critical next step in validating its therapeutic utility for stroke patients.

References

- 1. This compound in cerebral ischemia: mechanisms, delivery strategies, and the emerging multifunctional biomaterials of the bone–brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Protects against Early Brain Injury by Inhibiting Microglial Inflammatory Response via Nrf2-Dependent Pathway after Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound activates astrocytic dopamine D2 receptors and alleviates neuroinflammatory injury via the CRYAB/STAT3 pathway after ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential therapeutic effects and pharmacological evidence of this compound in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Potential therapeutic effects and pharmacological evidence of this compound in central nervous system disorders [frontiersin.org]

- 7. This compound activation of Nrf2 signaling prevents inflammation and cerebral injury in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. The neuroprotection of this compound against ischemic stroke in mice by suppressing NLRP3 inflammasome via AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound activates astrocytic dopamine D2 receptors and alleviates neuroinflammatory injury via the CRYAB/STAT3 pathway after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Sinomenine from Sinomenium acutum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine, a morphinan (B1239233) alkaloid derived from the medicinal plant Sinomenium acutum, has a long history of use in traditional Chinese medicine for the treatment of inflammatory conditions such as rheumatism and arthritis. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details both the historical context of its initial isolation in the early 20th century and a range of modern, high-yield extraction and purification protocols. Quantitative data from various methodologies are presented in comparative tables to aid researchers in selecting optimal techniques. Furthermore, this guide elucidates the molecular mechanisms of this compound's action by providing detailed diagrams of key signaling pathways it modulates, including the NF-κB, NLRP3 inflammasome, and Keap1-Nrf2 pathways. This document serves as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Historical Perspective: The Dawn of this compound Discovery

The use of Sinomenium acutum, known in traditional Chinese medicine as "Qing Feng Teng," dates back centuries for its anti-inflammatory and analgesic properties. However, the scientific journey to identify its active constituent began in the early 20th century in Japan.

Following initial investigations by Taguchi and Ohta, it was Dr. Ishiwari at Kyoto University who, around 1920, is credited with the first successful isolation of a crystalline alkaloid from the roots and stems of Sinomenium acutum. He named this novel compound This compound . The definitive chemical structure of this compound was later elucidated by the independent work of two research groups: H. Kondo and E. Ochiai, and K. Goto and his colleagues.

Postulated Historical Isolation Protocol (circa 1920)

-

Maceration and Extraction: Dried and powdered rhizomes of Sinomenium acutum were likely macerated in an acidic aqueous solution (e.g., water acidified with hydrochloric or sulfuric acid) to protonate the alkaloids and enhance their solubility.

-

Basification and Solvent Extraction: The acidic extract would then be basified with an alkali, such as ammonia (B1221849) or sodium carbonate, to deprotonate the this compound, rendering it soluble in a water-immiscible organic solvent. Extraction would have been carried out using solvents like chloroform (B151607) or ether.

-

Acidic Back-Extraction: The organic solvent containing the crude alkaloid mixture would be shaken with a fresh acidic aqueous solution. This would re-protonate the this compound, transferring it back into the aqueous phase and leaving behind non-basic impurities in the organic layer.

-

Precipitation and Crystallization: The final acidic solution would be basified again to precipitate the crude this compound. The precipitate would then be collected and purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone, to yield the crystalline this compound.

This multi-step liquid-liquid extraction process, though laborious and likely yielding modest amounts, laid the groundwork for future research into the pharmacological properties of this important natural product.

Modern Isolation and Purification Methodologies

Contemporary methods for the isolation of this compound have evolved to be more efficient, scalable, and environmentally conscious. These techniques offer higher yields and purity, crucial for pharmaceutical development. Below are detailed protocols for several modern approaches.

Solvent Extraction followed by Column Chromatography

This is a conventional and widely used method for laboratory-scale isolation.

Experimental Protocol:

-

Preparation of Plant Material: Dried stems and rhizomes of Sinomenium acutum are ground into a coarse powder.

-

Extraction: The powdered material is extracted with 70% ethanol using a Soxhlet apparatus or by reflux for several hours. The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in a dilute acid solution (e.g., 0.5 M HCl) and filtered. The acidic solution is then washed with an organic solvent like ethyl acetate (B1210297) to remove neutral and acidic impurities. The aqueous layer is basified with ammonia to a pH of 9-10 and then extracted repeatedly with chloroform.

-

Purification: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and concentrated. The resulting crude this compound is purified by column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol. Fractions containing pure this compound are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield purified this compound.

Macroporous Resin Adsorption Chromatography

This technique is highly effective for large-scale purification due to its high adsorption capacity and ease of regeneration.

Experimental Protocol:

-

Extraction: An acidic aqueous extract of Sinomenium acutum is prepared as described previously.

-

Resin Adsorption: The acidic extract is passed through a column packed with a pre-treated macroporous adsorbent resin (e.g., D101). The column is then washed with deionized water to remove unbound impurities.

-

Elution: The adsorbed this compound is eluted from the resin using an ethanol-ammonia solution (e.g., 70% ethanol containing 1% ammonia).

-

Crystallization: The eluate is concentrated under reduced pressure, and the pH is adjusted to precipitate this compound, which is then collected and recrystallized.

Continuous Liquid-Liquid Extraction with Centrifugal Extractors

This method offers a significant improvement in efficiency and throughput for industrial-scale production.

Experimental Protocol:

-

Feed Solution Preparation: The filtrate from an initial extraction is adjusted to a pH of 8.5.

-

Extraction: A continuous counter-current liquid-liquid extraction is performed using a centrifugal extractor with chloroform as the extractant.

-

Stripping: The this compound-rich chloroform phase is then stripped with an acidic aqueous solution in another centrifugal extractor.

-

Crystallization: The acidic aqueous phase is basified to precipitate this compound hydrochloride, which is then crystallized.

Quantitative Data and Method Comparison

The choice of extraction and purification method significantly impacts the yield and purity of the isolated this compound. The following tables summarize quantitative data from various published studies.

| Extraction Method | Solvent System | Yield of Crude Extract (% w/w) | This compound Content in Extract (%) | Reference |

| Soxhlet Extraction | 70% Ethanol | ~14.5% | Not specified | |

| Reflux | 50% Aqueous Ethanol | Not specified | Not specified | |

| Supercritical CO₂ with Methanol | CO₂ + Methanol | 0.75% (as this compound) | Not specified | |

| Ultrasonic-Assisted Extraction | Imidazolium-based Ionic Liquid | 1.06% (as this compound) | Not specified | |

| Deep Eutectic Solvents | Choline chloride/urea | Not specified | High selectivity | [1] |

| Purification Method | Starting Material | Purity (%) | Yield (%) | Reference |

| Liquid-Liquid Extraction & Crystallization | Acidic Extract | >85% | ~70% | |

| Centrifugal Partition Chromatography | Methanolic Extract | 96.9% | 11.1% (from extract) | |

| Macroporous & Cation Exchange Resins | Not specified | High | High | |

| Continuous Liquid-Liquid Extraction | Filtrate | High | >95% (extraction ratio) | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways involved in inflammation and immune responses. Understanding these pathways is crucial for the development of this compound-based therapeutics.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Suppression of the NLRP3 Inflammasome

The NLRP3 (NLR family pyrin domain containing 3) inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines. This compound can suppress its activation.

Caption: this compound suppresses the NLRP3 inflammasome pathway.[2]

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. This compound can activate this pathway, leading to the expression of antioxidant enzymes.

Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.[3][4]

Conclusion

From its empirical use in traditional medicine to its isolation and detailed mechanistic elucidation, this compound represents a classic example of natural product drug discovery. The historical isolation, though rudimentary by today's standards, paved the way for the development of sophisticated and high-yield purification processes that are now amenable to industrial-scale production. The quantitative data presented herein highlights the significant advancements in extraction and purification efficiency. Furthermore, the elucidation of its interaction with key inflammatory and antioxidant signaling pathways provides a solid scientific foundation for its therapeutic applications. This technical guide serves as a valuable resource for the continued research and development of this compound as a potent therapeutic agent for a range of inflammatory and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

The Pharmacological Profile of Sinomenine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional Chinese medicine for the treatment of inflammatory and autoimmune diseases, most notably rheumatoid arthritis.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacodynamic Properties

This compound and its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, immunosuppressive, analgesic, and neuroprotective effects.[3][4] Recent studies have also highlighted its potential as an anti-cancer agent.[3]

Anti-inflammatory and Immunosuppressive Effects

The anti-inflammatory and immunosuppressive properties of this compound are central to its therapeutic efficacy, particularly in the context of autoimmune disorders like rheumatoid arthritis.[5][6] this compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] It also modulates the activity of various immune cells, including T cells, B cells, and macrophages.[2]

The primary mechanisms underlying these effects involve the modulation of key intracellular signaling pathways.

Mechanism of Action: Key Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways that are crucial in inflammation, immune response, cell proliferation, and survival. The most well-documented pathways include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][8] It has been shown to prevent the degradation of IκBα, which retains NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent gene transcription.[8]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, which includes ERK, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli. This compound has been demonstrated to suppress the phosphorylation of these key kinases, thereby inhibiting downstream inflammatory responses.[9][10]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which contributes to its anti-inflammatory and anti-cancer effects.[3][11][12]

Below are graphical representations of these signaling pathways and the points of intervention by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Caption: this compound interferes with the PI3K/Akt/mTOR pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives from various preclinical studies.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities of this compound and Its Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | NO Production Inhibition | RAW264.7 | 70.86 ± 1.00 | [13] |

| This compound | Cytotoxicity | RAW264.7 | >100 | [14] |

| Derivative 17 | NO Production Inhibition | RAW264.7 | 30.28 ± 1.70 | [13][14] |

| Derivative 1 | Cytotoxicity | RAW264.7 | 19.11 ± 2.43 | [14] |

| Derivative 3 | Cytotoxicity | RAW264.7 | 29.62 ± 7.48 | [14] |

| Derivative 15 | Cytotoxicity | RAW264.7 | 17.88 ± 2.24 | [14] |

| Derivative 20 | Cytotoxicity | RAW264.7 | 21.88 ± 3.51 | [14] |

| This compound | Anti-proliferative | PC-3 (Prostate Cancer) | ~0.1214 | [3][4] |

| This compound | Anti-proliferative | DU-145 (Prostate Cancer) | ~0.1214 | [3][4] |

| This compound Hydrochloride | Anti-proliferative | ACHN (Renal Carcinoma) | 76.8 | [15] |

| This compound Hydrochloride | Anti-proliferative | 786-O (Renal Carcinoma) | 85.5 | [15] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Oral | 90 | - | - | - | - | ~80 | [16] |

| Oral (Monomer) | 30 | 5.235 ± 0.390 | - | 29.206 ± 4.062 | - | - | [17] |

| Oral (Monomer) | 60 | 11.581 ± 0.942 | - | 78.879 ± 5.129 | - | - | [17] |

| Oral (Extract) | 30 | 2.397 ± 0.203 | - | 11.824 ± 0.690 | - | - | [17] |

| Oral (Extract) | 60 | 4.650 ± 0.186 | - | 32.205 ± 2.723 | - | - | [17] |

| Oral (Normal Rats) | 600 | 2.01 times higher than AIA rats | - | 1.94 times higher than AIA rats | - | - | [18] |

| Oral (AIA Rats) | 600 | - | - | - | - | - | [18] |

*AIA: Adjuvant-Induced Arthritis

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological profile.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW264.7 Macrophages

This assay is widely used to evaluate the anti-inflammatory potential of compounds.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or its derivatives for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a further 24 hours.[19][20]

-

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[19]

-

Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[20][21]

-

Western Blot Analysis: To investigate the effect on signaling pathways, cells are lysed, and proteins are separated by SDS-PAGE. The expression and phosphorylation levels of key proteins (e.g., p-p65, p-p38, p-ERK) are detected using specific primary and secondary antibodies.

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Anti-arthritic Assay: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model of rheumatoid arthritis.

-

Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used.[22][23]

-

Induction of Arthritis:

-

Primary Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail.[22][23]

-

Booster Immunization: A booster injection of an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[23]

-

-

Treatment: Treatment with this compound (e.g., 50 or 100 mg/kg, intraperitoneally) or vehicle is typically initiated after the booster immunization and continued daily.[5]

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is scored based on a scale that assesses erythema and swelling.

-

Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, and bone erosion.[21]

-

Measurement of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) can be measured by ELISA.

-

Caption: Workflow for the collagen-induced arthritis model.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases. Their multifaceted pharmacological profile, characterized by the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR, provides a strong rationale for their clinical development. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of these natural products. Future research should focus on the development of novel derivatives with improved efficacy and safety profiles, as well as the elucidation of their clinical utility in a broader range of diseases.

References

- 1. This compound versus NSAIDs for the treatment of rheumatoid arthritis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress in treatment of rheumatoid arthritis with this compound and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Systematic Review on the this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nel.edu [nel.edu]

- 10. Anti-inflammatory effect of this compound by inhibition of pro-inflammatory mediators in PMA plus A23187-stimulated HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits the growth of melanoma by enhancement of autophagy via PI3K/AKT/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synthesis and biological evaluation of novel this compound derivatives as anti-inflammatory and analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The pharmacokinetics and tissue distribution of this compound in rats and its protein binding ability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative Pharmacokinetics Study of this compound in Rats after Oral Administration of this compound Monomer and Sinomenium Acutum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chondrex.com [chondrex.com]

- 23. resources.amsbio.com [resources.amsbio.com]

Sinomenine's Modulation of Cytokine Secretion in Inflammatory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has demonstrated significant anti-inflammatory and immunomodulatory properties. A substantial body of preclinical and clinical research has highlighted its potential in the treatment of various inflammatory diseases, including rheumatoid arthritis.[1][2] A key mechanism underlying its therapeutic efficacy is the modulation of cytokine secretion, particularly the inhibition of pro-inflammatory mediators. This technical guide provides an in-depth analysis of this compound's impact on cytokine production, detailing the underlying molecular mechanisms, summarizing quantitative data from pertinent studies, and outlining the experimental protocols utilized in this research area. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, driven by a complex interplay of immune cells and signaling molecules. Among these, cytokines play a pivotal role in orchestrating the inflammatory response. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are crucial mediators of inflammation, and their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory disorders.[3] Consequently, targeting the production and signaling of these cytokines is a primary strategy in the development of anti-inflammatory drugs.[3]

This compound has emerged as a promising natural compound with potent anti-inflammatory effects.[4] It has been shown to alleviate the symptoms of inflammatory conditions by, in part, suppressing the secretion of key pro-inflammatory cytokines.[5] This guide delves into the molecular pharmacology of this compound, focusing on its impact on cytokine secretion and the signaling pathways it modulates.

Quantitative Impact of this compound on Cytokine Secretion

This compound has been shown to dose-dependently inhibit the production of several key pro-inflammatory cytokines across a range of in vitro and in vivo models. The following tables summarize the quantitative effects of this compound on TNF-α, IL-1β, and IL-6 secretion.

Table 1: Effect of this compound on TNF-α Secretion

| Model System | Inflammatory Stimulus | This compound Concentration/Dosage | Observed Effect on TNF-α | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5, 25, 50 µM | Significant, concentration-dependent inhibition. | [3] |

| Human RA Fibroblast-Like Synoviocytes (RAFLS) | Interleukin-1β (IL-1β) | Not specified | Inhibition of expression. | [6] |

| Adjuvant-Induced Arthritis (AIA) Rats | Adjuvant | Not specified | Decreased serum levels. | [7] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of production. | [8] |

| db/db Mice (Model of Diabetic Nephropathy) | --- | Not specified | Significantly reduced levels in serum and kidney tissues. | [9] |

| LPS-induced RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant reduction in release. | [10] |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent reduction in serum levels. | [11] |

| LPS-induced RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Suppression of production. | [2] |

| Rat Renal Allograft Model | Allograft Rejection | 30 mg/kg/day | Significantly lower levels compared to control. | [12] |

Table 2: Effect of this compound on IL-1β Secretion

| Model System | Inflammatory Stimulus | This compound Concentration/Dosage | Observed Effect on IL-1β | Reference |

| Collagen-Induced Arthritis (CIA) Rats | Collagen | Not specified | Decreased serum concentrations. | |

| db/db Mice (Model of Diabetic Nephropathy) | --- | Not specified | Significantly reduced levels in serum and kidney tissues. | [9] |

| LPS-induced RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant reduction in release. | [10] |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent reduction in serum levels. | [11] |

| Rat Renal Allograft Model | Allograft Rejection | 30 mg/kg/day | Significantly lower levels compared to control. | [12] |

| RAW 264.7 Macrophages stimulated with LPS | Lipopolysaccharide (LPS) | Dose-dependent manner | Remarkable inhibition of production. |

Table 3: Effect of this compound on IL-6 Secretion

| Model System | Inflammatory Stimulus | This compound Concentration/Dosage | Observed Effect on IL-6 | Reference |

| Human RA Fibroblast-Like Synoviocytes (RAFLS) | Interleukin-1β (IL-1β) | Not specified | Inhibition of expression. | [6] |

| Collagen-Induced Arthritis (CIA) Rats | Collagen | Not specified | Decreased serum concentrations. | |

| db/db Mice (Model of Diabetic Nephropathy) | --- | Not specified | Significantly reduced levels in serum and kidney tissues. | [9] |

| LPS-induced RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant reduction in release. | [10] |

| LPS-induced RAW 264.7 cells | Lipopolysaccharide (LPS) | 12.5, 25, 50 µM | Significant inhibition, comparable to dexamethasone (B1670325) at 50 µM. | [3] |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent reduction in serum levels. | [11] |

| LPS-induced RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Suppression of production. | [2] |

| Rat Renal Allograft Model | Allograft Rejection | 30 mg/kg/day | Significantly lower levels compared to control. | [12] |

| RAW 264.7 Macrophages stimulated with LPS | Lipopolysaccharide (LPS) | Dose-dependent manner | Remarkable inhibition of production. |

Key Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on cytokine secretion by modulating several key intracellular signaling pathways that are crucial for the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[13]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its activation is a critical step in the transcription of pro-inflammatory cytokine genes.[14] this compound has been shown to inhibit NF-κB activation through multiple mechanisms. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[7] this compound can prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6] Some studies suggest this occurs through the inhibition of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88), upstream components of the NF-κB pathway.[6]

References

- 1. This compound Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound treats rheumatoid arthritis by inhibiting MMP9 and inflammatory cytokines expression: bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Mechanism Prediction of this compound Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. This compound inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound increases adenosine A2A receptor and inhibits NF-κB to inhibit arthritis in adjuvant-induced-arthritis rats and fibroblast-like synoviocytes through α7nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound regulates CD14/TLR4, JAK2/STAT3 pathway and calcium signal via α7nAChR to inhibit inflammation in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound alleviates lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of alkaloid this compound on levels of IFN-γ, IL-1β, TNF-α and IL-6 in a rat renal allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound ameliorates adjuvant-induced arthritis by inhibiting the autophagy/NETosis/inflammation axis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sinomenine on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[1][2][3] Extensive research has revealed that the therapeutic potential of this compound stems from its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support further research and drug development endeavors.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting key nodes in several critical signaling pathways. The most well-documented of these are the NF-κB, MAPK, PI3K/Akt, and JAK/STAT pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of this pathway.[1][4]

This compound's primary mechanism for inhibiting the NF-κB pathway involves the upregulation of IκB-α, an endogenous inhibitor of NF-κB.[1] By increasing IκB-α levels, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[1][4] Studies have also indicated that this compound can suppress the TLR4/MyD88 signaling axis, which lies upstream of NF-κB activation.[4]

NF-κB Signaling Pathway Inhibition by this compound

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, comprising ERK1/2, JNK, and p38, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of these kinases, often in a context-dependent manner. In inflammatory settings, this compound typically suppresses the phosphorylation of p38 MAPK.[5]

In lipopolysaccharide (LPS)-stimulated endothelial cells, this compound has been shown to significantly reduce the phosphorylation of ERK1/2 and p38.[5] This inhibitory effect on MAPK signaling contributes to its anti-inflammatory properties by downregulating the expression of inflammatory mediators.

MAPK Signaling Pathway Modulation by this compound

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature of many cancers. This compound has demonstrated the ability to suppress this pathway, contributing to its anti-tumor and pro-apoptotic effects.[6][7][8][9]

In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and various cancer cell lines, this compound has been shown to inhibit the phosphorylation of both PI3K and Akt in a dose-dependent manner.[6][7][8] This leads to the downstream modulation of apoptosis-related proteins, such as an increase in Bax and a decrease in Bcl-2 expression, ultimately promoting programmed cell death.[10][11]

PI3K/Akt Signaling Pathway Inhibition by this compound

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is essential for cytokine signaling and plays a critical role in immunity and inflammation. This compound has been found to interfere with this pathway, contributing to its immunomodulatory effects.[12][13]

In inflammatory models, this compound has been shown to inhibit the expression of key components of the JAK/STAT pathway, including JAK1 and STAT3.[12] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6.[12][13]

JAK/STAT Signaling Pathway Inhibition by this compound

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various signaling pathways and cellular processes as reported in the literature.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| RA-FLS | CCK-8 | 100, 300, 500 | 24 | Dose-dependent inhibition of cell viability | [6][7] |

| NCI-H460 (Lung Cancer) | MTT | Dose- and time-dependent | - | Inhibition of proliferation | [10] |

| SMMC-7721 (Hepatoma) | MTT | 500, 1000, 2000 | 48 | Significant inhibition of proliferation | [14] |

| A549 (Lung Cancer) | Annexin V/PI | 125, 250, 500, 1000, 2000 | 24, 48 | Dose- and time-dependent induction of apoptosis | [15] |

| Hep3B, SMMC7721 (HCC) | MTT | Various | 48 | Inhibition of cell growth | [11] |

| RAW 264.7 derived osteoclasts | CCK-8 | 250, 500, 1000, 2000 | 24 | Dose-dependent decrease in viability | [16] |

Table 2: Effect of this compound on Protein Expression and Activity

| Target Protein | Cell/Tissue Type | This compound Concentration | Effect | Reference |

| p-PI3K, p-Akt | RA-FLS | 300, 500 µM | Dose-dependent decrease | [6][7] |

| IκB-α | Peritoneal macrophages and synoviocytes (AA rats) | 30-120 µg/mL | Upregulation | [1] |

| NF-κB activity | Peritoneal macrophages and synoviocytes (AA rats) | 30-120 µg/mL | Inhibition | [1] |

| TLR4, MyD88, p-NF-κB p65 | IL-1β-induced RAFLS | Not specified | Prevention of IL-1β-induced expression | [4] |

| p-ERK1/2, p-p38 | LPS-stimulated endothelial cells | Not specified | Significant reduction | [5] |

| JAK1, STAT3 | LPS-induced RAW 264.7 cells | 12.5, 25, 50 µM | Clear effect on expression | [12] |

| Bax | NCI-H460 cells | Not specified | Increased protein levels | [10] |

| Bcl-2 | NCI-H460 cells | Not specified | Decreased protein levels | [10] |

| Caspase-3, -9 | NCI-H460 cells | Not specified | Activation | [10] |

| Caspase-3 activity | RAW 264.7 derived osteoclasts | 0.5, 1 mmol/L | Dose-dependent increase | [16] |

Table 3: Effect of this compound on Cytokine Production

| Cytokine | Cell/Model System | This compound Concentration | Effect | Reference |

| TNF-α, IL-1β, IL-6 | LPS-stimulated RAW264.7 macrophages | Not specified | Significant reduction | [17] |

| TNF-α, IL-1β mRNA | Peritoneal macrophages and synoviocytes (AA rats) | 30-120 µg/mL | Decreased expression | [1] |

| TNF-α, IL-6 | IL-1β-stimulated RAFLS | Not specified | Inhibition of expression | [4] |

| IL-1β, IL-6, TNF-α | Serum of CIA mice | 50, 100 mg/kg | Not specified | [7] |

| TNF-α, IL-1β, IL-6 | LPS-induced RAW 264.7 cells | 12.5, 25, 50 µM | Significant inhibition | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Experimental Workflow: Investigating this compound's Effects

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the effect of this compound on the proliferation and viability of cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 12-24 hours.[6][7]

-

Treat the cells with various concentrations of this compound (e.g., 0, 100, 300, 500 µM) and a vehicle control.[6][7]

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 or MTT solution to each well and incubate for an additional 2-4 hours.[6][7]

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways.

Protocol:

-

Culture and treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[18]

-

Block the membrane with 5% non-fat milk or BSA for 1-2 hours at room temperature.[18][19]

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.[18][19]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

-

Visualize the protein bands using an ECL detection system.[19]

Quantitative Real-Time PCR (qPCR)

Objective: To measure the mRNA expression levels of target genes.

Protocol:

-

Treat cells with this compound and extract total RNA using TRIzol reagent or a commercial kit.[18][20]

-

Synthesize cDNA from the RNA using a reverse transcription kit.[20]

-

Perform qPCR using SYBR Green master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-6, IκB-α) and a housekeeping gene (e.g., GAPDH or β-actin).[12][18]

-

Calculate the relative gene expression using the 2-ΔΔCt method.[20]

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of secreted cytokines in cell culture supernatants or serum.

Protocol:

-

Collect cell culture supernatants or serum from this compound-treated and control groups.[21]

-

Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).

-

Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated microplate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.[21]

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[6]

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][15]

Conclusion

This compound is a multifaceted natural compound that exerts its therapeutic effects by modulating a range of critical intracellular signaling pathways. Its ability to inhibit the pro-inflammatory NF-κB and MAPK pathways, suppress the pro-survival PI3K/Akt pathway, and interfere with the immunomodulatory JAK/STAT pathway underscores its potential in the treatment of a wide array of diseases, from inflammatory disorders to cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the molecular mechanisms of this compound and accelerating its translation into novel therapeutic strategies.

References

- 1. Effect of this compound on cytokine expression of macrophages and synoviocytes in adjuvant arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Research progress in treatment of rheumatoid arthritis with this compound and related formulations based on different administration routes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammation Effects of this compound on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ç½åå è½½ä¸ããã [tmrjournals.com]

- 6. This compound Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT1 Signaling Pathway Mediates this compound-Induced Hepatocellular Carcinoma Cells Apoptosis: An in Vitro and in Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on proliferation and apoptosis in human lung cancer cell line NCI-H460 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]